PF-04937319
概述
描述
PF-04937319,也称为奈格列汀,是一种葡萄糖激酶激活剂。葡萄糖激酶是一种在葡萄糖代谢中起关键作用的酶,催化葡萄糖转化为6-磷酸葡萄糖。 该化合物因其在增强葡萄糖刺激的胰岛素分泌和促进肝脏葡萄糖摄取方面的潜力,而被研究用于治疗2型糖尿病 .
科学研究应用
化学: 用作模型化合物来研究葡萄糖激酶激活及其对葡萄糖代谢的影响。
生物学: 研究其在调节细胞和动物模型中葡萄糖水平的作用。
医学: 探索作为治疗剂,通过改善血糖控制来治疗2型糖尿病。
作用机制
PF-04937319通过激活葡萄糖激酶发挥作用,葡萄糖激酶是一种催化葡萄糖磷酸化为6-磷酸葡萄糖的酶。这种激活增强了胰腺β细胞的葡萄糖刺激的胰岛素分泌,并促进了肝脏葡萄糖摄取。该化合物与葡萄糖激酶的变构位点结合,提高其对葡萄糖的亲和力,并增强其催化活性。 这导致血糖控制改善,而不会引起明显的低血糖 .
生化分析
Biochemical Properties
PF-04937319 is a glucokinase activator (GKA) with an EC50 value of 154.4 μM . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . By activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β cells and promotes hepatic glucose uptake .
Cellular Effects
In cellular processes, this compound has been shown to maintain glucose-lowering efficacy while mitigating the risk of hypoglycemia observed with many other GKAs . It influences cell function by promoting glycogen synthesis in the liver, thereby reducing hepatic glucose output .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase, which enhances glucose conversion to glucose-6-phosphate . This leads to increased insulin secretion from pancreatic β cells and increased hepatic glucose uptake .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has shown good glycemic control at week 12 . The effect on weighted mean daily glucose (WMDG) with both this compound dosing regimens was projected to yield a clinically superior effect on mean glycated hemoglobin (HbA1c) .
Metabolic Pathways
This compound is involved in the glycolysis pathway, where it activates glucokinase to facilitate the conversion of glucose to glucose-6-phosphate .
Subcellular Localization
Given its role as a glucokinase activator, it is likely to be active in the cytoplasm where glucokinase is located .
准备方法
合成路线和反应条件: PF-04937319的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联最终产物通过一系列纯化步骤获得,以确保高纯度 .
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,严格控制温度、压力和溶剂使用等反应条件。 最终产品经过严格的质量控制措施,以符合制药标准 .
化学反应分析
反应类型: PF-04937319经历了各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子内的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用甲醇钠和叔丁醇钾等亲核试剂
主要产物: 这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,可以进一步分析其药理特性 .
相似化合物的比较
PF-04937319 与其他葡萄糖激酶激活剂进行比较,例如:
多扎格列汀: 一种双效葡萄糖激酶激活剂,具有胰腺和肝脏作用。
TTP399: 一种肝脏选择性葡萄糖激酶激活剂,旨在最大限度地降低低血糖风险。
MK-0941: 另一种葡萄糖激酶激活剂,已被研究其降糖作用 .
独特之处: this compound 在保持降糖功效的同时减轻低血糖风险方面是独特的,低血糖风险是其他葡萄糖激酶激活剂常见的副作用。 其部分激活机制允许有效地控制血糖,同时具有良好的安全性 .
属性
IUPAC Name |
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKQITXHVYVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336892 | |
Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245603-92-2 | |
Record name | PF-04937319 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04937319 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04937319 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。